molecular formula C16H26O2 B14340267 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene CAS No. 105442-98-6

1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene

Cat. No.: B14340267
CAS No.: 105442-98-6
M. Wt: 250.38 g/mol
InChI Key: CIHBBMNIHHXKLW-UHFFFAOYSA-N
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Description

1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene is an organic compound known for its unique structure and properties. It is a peroxide derivative, which means it contains a peroxide functional group (–O–O–) within its molecular structure. This compound is often used in various chemical reactions and industrial applications due to its ability to act as a radical initiator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene typically involves the reaction of tert-butyl hydroperoxide with an appropriate aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.

    Reduction: Under specific conditions, the peroxide bond can be reduced, leading to the formation of alcohols or other reduced products.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Electrophilic reagents like halogens or nitrating agents are used in the presence of a catalyst, such as aluminum chloride, to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the starting material, such as ketones or aldehydes.

    Reduction: The reduction of the peroxide bond leads to the formation of alcohols or hydrocarbons.

    Substitution: Substitution reactions yield various substituted aromatic compounds, depending on the electrophile used.

Scientific Research Applications

1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene finds applications in several scientific research fields:

    Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties.

    Biology: The compound is studied for its potential role in oxidative stress and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.

    Industry: It is used in the production of various chemicals and materials, including plastics and resins.

Mechanism of Action

The mechanism of action of 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene primarily involves the generation of free radicals. The peroxide bond can homolytically cleave under specific conditions, producing two free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl hydroperoxide: A simpler peroxide compound used in similar applications.

    Cumene hydroperoxide: Another peroxide derivative with similar radical-initiating properties.

    Di-tert-butyl peroxide: A widely used radical initiator in polymerization reactions.

Uniqueness

1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene is unique due to its specific structure, which combines the properties of both tert-butyl and aromatic groups. This combination allows for a broader range of applications and reactivity compared to simpler peroxide compounds.

Properties

CAS No.

105442-98-6

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1-(2-tert-butylperoxypropan-2-yl)-3-propan-2-ylbenzene

InChI

InChI=1S/C16H26O2/c1-12(2)13-9-8-10-14(11-13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3

InChI Key

CIHBBMNIHHXKLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)(C)OOC(C)(C)C

Origin of Product

United States

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